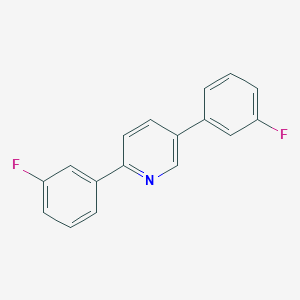

2,5-Bis(3-fluorophenyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Chemistry

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and vital scaffold in numerous areas of science and technology. nih.govrsc.org Structurally analogous to benzene (B151609), the pyridine nucleus is a fundamental component in over 7000 drugs of medicinal importance and is found in many natural products like alkaloids (e.g., nicotine) and vitamins. nih.govrsc.orgnih.gov In the pharmaceutical industry, pyridine derivatives are integral to the development of therapeutic agents for a wide range of diseases. nih.gov The inclusion of a pyridine scaffold can improve the water solubility of pharmaceutically active molecules, a desirable trait in drug design. nih.govmdpi.com

Beyond medicine, pyridine and its derivatives are crucial in materials science, finding applications in functional nanomaterials and as ligands for organometallic compounds used in asymmetric catalysis. nih.gov The unique electronic properties of the pyridine ring, characterized by an electron-deficient system due to the electronegative nitrogen atom, make it prone to specific substitution reactions that are foundational in organic synthesis. nih.gov This reactivity, combined with its structural importance, solidifies the pyridine scaffold as a privileged structure in contemporary chemical research. rsc.orgnih.gov

Impact of Fluorine Substitution on Heterocyclic Systems in Chemical Research

The introduction of fluorine atoms into organic molecules, particularly heterocyclic systems like pyridine, can dramatically alter their physical, chemical, and biological properties. scribd.comnsf.gov Fluorine's high electronegativity and small size allow it to form strong bonds with carbon, which can enhance the metabolic stability and bioavailability of drug candidates. scribd.com It is estimated that 20-30% of pharmaceuticals and 30-40% of agrochemicals contain fluorine, underscoring the importance of organofluorine chemistry. scribd.com

In chemical research, fluorine substitution is a powerful tool for fine-tuning molecular properties. nsf.gov It can influence a molecule's conformation, basicity, and hydrogen bonding capabilities. nsf.govchemicalbook.com For example, the strategic placement of fluorine can alter the reactivity of a molecule, as seen in studies on strained heterocycles like aziridines, where fluorination leads to a marked increase in reactivity. chemicalbook.comnih.gov This profound influence allows chemists to rationally design molecules with desired characteristics for applications ranging from medicinal chemistry to materials science. scribd.comchemicalbook.com The synthesis of fluorinated heterocycles, however, presents challenges due to the high reactivity of fluorinating agents and the need for precise regioselectivity. scribd.com

Overview of Bis-Aryl Pyridine Architectures in Contemporary Research

Bis-aryl pyridines, which feature a central pyridine ring connected to two aryl groups, are a significant class of compounds in modern research. These structures serve as versatile building blocks and functional molecules in various fields. A primary application is their use as ligands in coordination chemistry and catalysis. rsc.org For instance, 2,6-bis(imino)pyridine ligands form stable complexes with metals like iron and cobalt, which are highly active catalysts for olefin polymerization. nih.gov The steric and electronic properties of these ligand-metal complexes can be fine-tuned by modifying the aryl groups, allowing for the production of polymers with specific properties. nih.gov

In materials science, bis-aryl pyridine derivatives are investigated for their photophysical and electronic properties. They are used in the development of organic light-emitting diodes (OLEDs), where they can function as emissive materials or hosts for phosphorescent dopants. dergipark.org.trmdpi.com The substitution pattern on the pyridine and aryl rings significantly influences the luminescence and charge-transport properties of these materials. dergipark.org.trmdpi.com The synthesis of both symmetrical and unsymmetrical bis-aryl pyridines is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the versatile introduction of different aryl groups. nih.govajrconline.orgfluorochem.co.uk Research into these architectures continues to yield novel materials and catalysts with advanced functionalities. scribd.com

2,5-Bis(3-fluorophenyl)pyridine: A Specific Profile

While the broader class of fluorinated bis-aryl pyridines is well-documented, specific research focusing exclusively on this compound is limited in publicly available literature. However, based on its structure and general chemical principles, we can infer its properties and potential synthesis.

Structure and Properties

The compound this compound has the chemical formula C₁₇H₁₁F₂N. Its structure consists of a central pyridine ring substituted at the 2- and 5-positions with two 3-fluorophenyl groups. The presence of two fluorine atoms, one on each phenyl ring, is expected to significantly influence its electronic properties, solubility, and intermolecular interactions.

Interactive Table: Computed Chemical Properties of this compound

Since experimental data is scarce, the following table presents computed properties for a structurally related compound, 3,5-Bis(3-fluorophenyl)pyridine-2-carbonitrile, to provide an illustrative profile. These values are calculated and should be considered estimates.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀F₂N₂ | PubChem nih.gov |

| Molecular Weight | 292.3 g/mol | PubChem nih.gov |

| XLogP3 | 4.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 292.08120465 Da | PubChem nih.gov |

| Topological Polar Surface Area | 36.7 Ų | PubChem nih.gov |

| Heavy Atom Count | 22 | PubChem nih.gov |

Synthesis

The synthesis of this compound is not explicitly described in the reviewed literature. However, a highly probable synthetic route would involve a double Suzuki-Miyaura cross-coupling reaction. ajrconline.orgnih.gov This would typically start with a 2,5-dihalopyridine, such as 2,5-dibromopyridine, which is then reacted with two equivalents of 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base. nih.govajrconline.org The reactivity of the bromine atoms at the 2- and 5-positions of the pyridine ring can be different, which may require careful optimization of reaction conditions to achieve the desired disubstituted product. nih.govajrconline.org

Potential Research Applications

Given the properties of related bis-aryl pyridine structures, this compound holds potential in several research areas. The fluorinated bis-aryl pyridine framework suggests possible applications in:

Materials Science: As a component in organic electronic devices like OLEDs, where the fluorine substitution can tune the energy levels and enhance the performance of emissive or charge-transporting layers. nih.govdergipark.org.tr

Medicinal Chemistry: As a scaffold for the design of new therapeutic agents. The diphenylpyridine motif is known to interact with biological targets like DNA, and fluorine substitution can improve pharmacokinetic properties. chemicalbook.comaccelachem.com

Coordination Chemistry: As a ligand for transition metal catalysts. The nitrogen atom of the pyridine and potential interactions from the fluorophenyl rings could be used to create novel organometallic complexes with unique catalytic activities. scribd.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H11F2N |

|---|---|

Molecular Weight |

267.27 g/mol |

IUPAC Name |

2,5-bis(3-fluorophenyl)pyridine |

InChI |

InChI=1S/C17H11F2N/c18-15-5-1-3-12(9-15)14-7-8-17(20-11-14)13-4-2-6-16(19)10-13/h1-11H |

InChI Key |

MVHFLFSHHDGGJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Bis 3 Fluorophenyl Pyridine and Analogues

Transition-Metal-Catalyzed Cross-Coupling Strategies

The creation of carbon-carbon (C-C) bonds necessary for linking aryl groups to a central pyridine (B92270) core is dominated by transition-metal catalysis. Palladium, copper, and ruthenium complexes have proven to be particularly effective in facilitating these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Diaryl Pyridines

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the synthesis of biaryl and heteroaryl compounds, including 2,5-diaryl pyridines. nih.govresearchgate.net This cross-coupling reaction typically involves the reaction of an organoboron species, such as an arylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. fujifilm.com For the synthesis of 2,5-Bis(3-fluorophenyl)pyridine, a common approach involves the double Suzuki-Miyaura coupling of a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine) with two equivalents of 3-fluorophenylboronic acid. beilstein-journals.orgnih.gov

The efficiency and success of the coupling are highly dependent on the choice of catalyst, ligands, base, and solvent system. beilstein-journals.org Palladium sources like palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently employed. beilstein-journals.orgbeilstein-journals.org The reaction is often enhanced by the use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, which stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. rsc.org A variety of bases, including potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄), are used to facilitate the transmetalation step. nih.govrsc.org

Research has demonstrated that this method is tolerant of a wide range of functional groups, including the fluorine substituents on the phenyl rings. beilstein-journals.org The reaction conditions can be optimized to achieve high yields, often exceeding 90%, making it a preferred route for accessing symmetrically and unsymmetrically substituted diarylpyridines. beilstein-journals.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Diaryl Pyridines

| Starting Materials | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dibromo-2,4,6-trimethylpyridine + Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 3,5-Diphenyl-2,4,6-trimethylpyridine | 96% | beilstein-journals.org |

| 3-Bromo-2-chloropyridine + Phenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane / H₂O | 2-Phenyl-3-bromopyridine | >98% | rsc.org |

| 3-Chloroindazole + 3-Fluorophenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane / H₂O | 3-(3-Fluorophenyl)indazole | 95% | nih.gov |

Copper/Palladium-Mediated C-C/C-N Bond Formation

While palladium is the cornerstone of many cross-coupling reactions, copper catalysts, often used in conjunction with palladium, play a significant role in certain C-C and carbon-nitrogen (C-N) bond-forming strategies. researchgate.net The Sonogashira coupling, for instance, is a classic example of a dual Pd/Cu catalytic system used for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. mdpi.com

In the context of diaryl pyridine synthesis, copper catalysis is prominent in Ullmann-type reactions, which are classically used for forming C-N, C-O, and C-S bonds. longdom.org Modern advancements have led to the development of copper-catalyzed C-H arylation methods. nih.gov These reactions can proceed via a deprotonation/arylation sequence, particularly for acidic C-H bonds. nih.gov The synergistic effect of using both copper and palladium can enhance reaction efficiency and scope. For example, palladium can catalyze the initial C-H activation or oxidative addition, while copper can facilitate the subsequent bond-forming step. beilstein-journals.org This cooperative catalysis allows for the construction of complex heterocyclic frameworks from simpler precursors. mdpi.combeilstein-journals.org Although less common than the Suzuki coupling for this specific target, these methods provide alternative pathways, especially when constructing more complex, functionalized analogues where C-N or C-O linkages are also required. beilstein-journals.org

Ruthenium-Catalyzed Arylation Approaches

Ruthenium-based catalysts have emerged as cost-effective and efficient alternatives for C-H arylation reactions. rsc.org These methods offer a more atom-economical approach to forming diarylpyridines by enabling the direct coupling of an aryl group with a pyridine C-H bond, thus avoiding the need for pre-halogenation of the pyridine ring. acs.org

The strategy often relies on a directing group to achieve site-selectivity. rsc.orgrsc.org In the case of pyridine derivatives, the pyridine nitrogen atom itself can act as an endogenous directing group, guiding the ruthenium catalyst to activate and functionalize a C-H bond at an adjacent position (e.g., C2 or C6). acs.org For instance, the direct arylation of a 2-arylpyridine at its ortho-position can be achieved using a ruthenium(II)-phosphine complex with an aryl halide as the coupling partner. acs.org A proposed mechanism involves the chelation-assisted cyclometalation to form a ruthenacycle intermediate, followed by reaction with the aryl halide and reductive elimination to afford the diarylated product. acs.org These methods are valuable for their ability to functionalize otherwise inert C-H bonds selectively, providing a streamlined route to complex pyridine-based structures. rsc.orgrsc.org

Directed Fluorination and Fluoroalkylation Techniques

The introduction of fluorine atoms or fluoroalkyl groups onto the pyridine core or the aryl substituents is a critical aspect of synthesizing the target compound and its analogues. These techniques can be broadly categorized into the direct fluorination of a pre-formed ring or the use of fluorinated precursors in substitution reactions.

Site-Selective Introduction of Fluorine and Fluoroalkyl Groups onto Pyridine Rings

Direct C-H fluorination has become a powerful tool for the late-stage introduction of fluorine into heterocyclic compounds. researchgate.net A notable method involves the use of silver(II) fluoride (B91410) (AgF₂), which allows for the highly site-selective fluorination of pyridines and related nitrogen heterocycles. nih.govpsu.edu This reaction proceeds under mild, ambient temperature conditions and exhibits remarkable selectivity for the C-H bond adjacent to the ring nitrogen (the 2-position). psu.edupkusz.edu.cn

The reaction is tolerant of a wide array of functional groups, including halides, esters, and ketones, making it suitable for complex molecules. psu.edu The proposed mechanism is inspired by the classic Chichibabin amination reaction and is believed to proceed through a nucleophilic addition/oxidation pathway, rather than a radical process. psu.edupkusz.edu.cn This selectivity provides a reliable method for producing 2-fluoropyridine (B1216828) precursors, which can then be used in subsequent cross-coupling or substitution reactions to build more complex fluorinated molecules.

Aromatic Nucleophilic Substitution in Fluorinated Pyridine Precursors

Aromatic Nucleophilic Substitution (SₙAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. mdpi.com The presence of the electronegative nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, especially at the positions ortho (C2, C6) and para (C4) to the nitrogen. core.ac.uk

This reactivity can be harnessed in two primary ways for the synthesis of fluorinated diarylpyridines. First, a leaving group (such as a nitro group or a halogen) on a pyridine ring can be displaced by a fluoride anion to generate a fluoropyridine. mdpi.com For example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate via SₙAr with cesium fluoride (CsF). mdpi.com

Second, and more commonly, a fluorine atom on a pyridine ring can itself act as an excellent leaving group in an SₙAr reaction. nih.gov The high electronegativity of fluorine activates the ring for nucleophilic attack, and the C-F bond is readily cleaved. In fact, the reaction of 2-fluoropyridine with a nucleophile is significantly faster than that of 2-chloropyridine. nih.gov This high reactivity allows for the displacement of fluoride by a wide range of nucleophiles (N-, O-, S-, and C-based) under mild conditions, enabling the late-stage functionalization of a fluorinated pyridine core. nih.govlboro.ac.uk This strategy, often used in tandem with direct C-H fluorination, provides a versatile two-step sequence for C-H functionalization. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Dibromopyridine |

| 3-Fluorophenylboronic acid |

| Palladium acetate (Pd(OAc)₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| SPhos |

| XPhos |

| Potassium carbonate (K₂CO₃) |

| Potassium phosphate (K₃PO₄) |

| 3,5-Dibromo-2,4,6-trimethylpyridine |

| Phenylboronic acid |

| Toluene |

| 3,5-Diphenyl-2,4,6-trimethylpyridine |

| 3-Bromo-2-chloropyridine |

| Pd₂(dba)₃ |

| Tricyclohexylphosphine (PCy₃) |

| Dioxane |

| 2-Phenyl-3-bromopyridine |

| 3-Chloroindazole |

| 3-(3-Fluorophenyl)indazole |

| 2,3,5-Trichloropyridine |

| Ethanol |

| 2-Phenyl-3,5-dichloropyridine |

| Silver(II) fluoride (AgF₂) |

| Methyl 3-nitropyridine-4-carboxylate |

| Cesium fluoride (CsF) |

| Methyl 3-fluoropyridine-4-carboxylate |

| 2-Fluoropyridine |

Alternative Synthetic Routes via Key Intermediates

Beyond common cross-coupling methods, alternative strategies for constructing the 2,5-diarylpyridine scaffold often involve the formation of key precursor molecules that are subsequently converted into the final pyridine ring.

A well-established and versatile method for synthesizing substituted pyridines involves the cyclization of 1,5-dicarbonyl compounds. These 1,5-diketones serve as crucial building blocks for a variety of heterocyclic systems. The general approach involves the condensation of a 1,5-diketone with a nitrogen source, most commonly ammonium (B1175870) acetate (NH₄OAc), to form the pyridine ring. oup.comnih.gov

The synthesis of the 1,5-diketone precursors themselves can be achieved through methods like the Claisen-Schmidt condensation followed by a Michael addition reaction. oup.com For instance, a one-pot synthesis can be performed by reacting an aryl methyl ketone with an aryl aldehyde under basic conditions (e.g., using potassium hydroxide) in a solvent like ethanol. oup.comnih.gov This process first generates a chalcone (B49325) (an α,β-unsaturated ketone), which then undergoes a Michael addition with another molecule of the ketone to yield the 1,3,5-triaryl-1,5-diketone. nih.gov

This strategy is applicable to the synthesis of precursors for fluorinated diarylpyridines. For example, the precursor 1,5-Bis(3-fluorophenyl)-3-aryl-pentane-1,5-dione can be synthesized from 3'-fluoroacetophenone (B146931) and an appropriate benzaldehyde. Subsequent treatment of the diketone with ammonium acetate as the nitrogen source under catalyst-free conditions yields the corresponding 2,4,6-triarylpyridine. oup.com While this demonstrates the formation of a 2,4,6-trisubstituted pyridine, the underlying principle of using a 1,5-diketone is a key strategy for accessing diarylpyridine cores. The reaction of the diketone with hydroxylamine (B1172632) can also be employed to directly yield the pyridine without needing an additional oxidation step. core.ac.uk

Table 1: Synthesis of 2,4,6-Triaryl Pyridine Derivatives from 1,5-Diketone Precursors This table showcases examples of pyridine synthesis from corresponding 1,5-diketones using ammonium acetate (NH₄OAc) as the nitrogen source, demonstrating the versatility of the precursor-based approach.

| 1,5-Diketone Precursor | Pyridine Product | Yield (%) | Reference |

| 1,3,5-triphenylpentane-1,5-dione | 2,4,6-triphenylpyridine | 85 | oup.com |

| 1,5-bis(4-chlorophenyl)-3-phenylpentane-1,5-dione | 2,6-bis(4-chlorophenyl)-4-phenylpyridine | 86 | oup.com |

| 1,5-bis(4-methylphenyl)-3-phenylpentane-1,5-dione | 2,6-bis(4-methylphenyl)-4-phenylpyridine | 88 | oup.com |

| 1,5-bis(3-fluorophenyl)-3-(4-methoxyphenyl)pentane-1,5-dione | 2,6-bis(3-fluorophenyl)-4-(4-methoxyphenyl)pyridine | N/A | nih.gov |

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for synthesizing complex molecules. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. The use of directing groups, which position a metal catalyst near a specific C-H bond, is a common tactic to control the regioselectivity of these reactions. acs.org Transient directing groups, formed in situ, are particularly advantageous as they eliminate the need for separate steps to install and remove the directing moiety. researchgate.net

However, a specific methodology involving formaldehyde (B43269) as a directing group for the C(sp²)-H functionalization to form bis-heteroarenes like this compound is not well-documented in the surveyed scientific literature. While formaldehyde is a crucial C1 building block, its role is typically as a reagent for methylation or other C1-incorporation reactions rather than as a directing group for arylation. acs.org Methodologies for C-H arylation of pyridines often rely on palladium catalysis, sometimes using the pyridine nitrogen itself or an attached group to direct the functionalization to specific positions, such as the C3-position. oup.comoup.comrsc.org

Given the strict scope of this article, and the lack of specific literature for the requested formaldehyde-directed methodology for this synthesis, a detailed discussion cannot be provided.

Sustainable and Efficient Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on developing sustainable and efficient processes. This includes the use of one-pot reactions, catalysis with recyclable or earth-abundant metals, solvent-free conditions, and energy-efficient activation methods like microwave irradiation. researchgate.nettandfonline.com

The synthesis of 1,5-diketones, key precursors to pyridines, has been optimized to be more environmentally friendly. A one-pot method using a minimal amount of potassium hydroxide (B78521) without any transition-metal catalyst offers a "green" alternative. This process is noted for its cost-effectiveness, use of inexpensive starting materials, high isolated yields, and simple workup procedures. nih.gov

Microwave-assisted synthesis has emerged as a significant tool for promoting green chemistry. tandfonline.com It often leads to dramatic reductions in reaction times, increased yields, and higher product purity, sometimes under solvent-free conditions. tandfonline.comnih.gov The synthesis of 2,4,6-triarylpyridines from acetophenone (B1666503) derivatives, aromatic aldehydes, and ammonium acetate can be efficiently carried out under solvent-free conditions using microwave irradiation. researchgate.net The use of a recyclable, nanocrystalline MgAl₂O₄ catalyst in this reaction further enhances its sustainability. researchgate.net Other efficient, one-pot procedures for pyridine synthesis include base-promoted annulation of aromatic alkynes with benzamides, which avoids transition metals. nih.gov

Table 2: Comparison of Sustainable and Efficient Methodologies for Diarylpyridine Synthesis This table highlights various modern synthetic approaches that emphasize sustainability and efficiency through different reaction conditions and catalytic systems.

| Methodology | Key Features | Example Application | Reference |

| One-Pot 1,5-Diketone Synthesis | Transition-metal-free, cost-effective, simple workup, green. | Synthesis of 2,4,6-triaryl pyridines. | nih.gov |

| Microwave-Assisted Synthesis | Solvent-free, rapid reaction times, high yields, recyclable catalyst. | Synthesis of 2,4,6-triarylpyridines using MgAl₂O₄ nanocrystals. | researchgate.net |

| Base-Promoted One-Pot Annulation | Transition-metal-free, one-pot procedure. | Synthesis of 3,5-diaryl pyridines from terminal alkynes. | nih.gov |

| Microwave-Assisted Coupling | High yields, reduced reaction times. | Synthesis of diarylpyridines for medicinal chemistry applications. | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides data on the number of chemically non-equivalent nuclei, their environment, and their connectivity. For a molecule such as 2,5-Bis(3-fluorophenyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive structural profile.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. The spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to other nuclei through spin-spin coupling.

While specific experimental ¹H NMR data for this compound is not readily found in the cited literature, the expected spectrum can be predicted based on its structure and data from similar compounds. The molecule has several distinct aromatic protons on both the central pyridine (B92270) ring and the two flanking 3-fluorophenyl rings. The protons on the pyridine ring would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the fluorophenyl rings would also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine substituent. For instance, in the related compound [5-(3-Fluorophenyl)pyridin-2-yl]methanol, the proton on the pyridine ring adjacent to the C-Br bond (later converted) appears at δ 8.64 ppm. google.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyridine H-3, H-4, H-6 | 7.5 - 9.0 | d, t, or m | Chemical shifts and couplings are influenced by the two aryl substituents. |

| Phenyl H-2', H-4', H-5', H-6' | 7.0 - 8.0 | m | Complex multiplets due to H-H and H-F coupling. |

(Note: This table is predictive and not based on experimentally reported data.)

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for determining the carbon skeleton of a molecule. nih.gov One of its key advantages is the wide range of chemical shifts (0-220 ppm), which typically allows for the resolution of a distinct signal for each unique carbon atom in a molecule. nih.gov

As with proton NMR, specific ¹³C NMR data for this compound is not available in the searched literature. However, analysis of related structures provides insight. For example, in 2,4-Bis(3-fluorophenyl)-6-phenylpyrimidine, the carbon atoms of the 3-fluorophenyl rings show characteristic shifts and coupling to fluorine. chemicalbook.com The carbons directly bonded to fluorine (C-F) exhibit large coupling constants (¹JCF), which is a definitive diagnostic feature. The chemical shifts of the pyridine ring carbons are expected in the aromatic region (δ 120-160 ppm), influenced by the nitrogen atom and the phenyl substituents. bohrium.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |

|---|---|---|---|

| Pyridine C-2, C-5 | 150 - 160 | s | Attached to phenyl groups. |

| Pyridine C-3, C-4, C-6 | 120 - 140 | s | |

| Phenyl C-1' | 135 - 145 | t (³JCF) | Point of attachment to the pyridine ring. |

| Phenyl C-2' | 110 - 125 | d (²JCF) | |

| Phenyl C-3' | 160 - 165 | d (¹JCF) | Directly bonded to fluorine. |

| Phenyl C-4' | 125 - 135 | d (³JCF) | |

| Phenyl C-5' | 110 - 120 | d (⁴JCF) | |

| Phenyl C-6' | 120 - 130 | d (²JCF) |

(Note: This table is predictive and not based on experimentally reported data. Chemical shifts for sp² carbons generally absorb from 110 to 220 δ. rsc.org)

Fluorine-19 (¹⁹F) NMR for Fluorinated Compound Analysis and Structure Determination

Fluorine-19 (¹⁹F) NMR is an exceptionally powerful tool for the analysis of fluorinated compounds due to the favorable properties of the ¹⁹F nucleus. chemicalbook.com It has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H. rsc.org Furthermore, the large chemical shift range of ¹⁹F NMR (over 800 ppm) provides excellent signal dispersion, minimizing the spectral overlap that can complicate ¹H NMR spectra. researchgate.net

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. The chemical shift of this signal would be characteristic of a fluorine atom on a benzene (B151609) ring. This single peak would confirm the structural integrity and symmetry of the fluorinated substituents.

¹⁹F NMR is particularly well-suited for analyzing complex mixtures containing fluorinated compounds. chemicalbook.comchemicalbook.com The high sensitivity and wide chemical shift range often allow for the clear identification and quantification of individual components without the need for prior separation. chemicalbook.comchemicalbook.com Because naturally occurring fluorinated compounds are rare, the ¹⁹F NMR spectrum typically has no background signals, making it an ideal method for monitoring chemical reactions, assessing the purity of fluorinated products, and studying their transformation in biological or environmental systems. chemicalbook.comresearchgate.net A ¹⁹F-centered NMR approach can be used to determine the complete structure of small fluorinated molecules within a complex mixture by correlating ¹⁹F chemical shifts with those of ¹H and ¹³C. chemicalbook.com

The ¹⁹F nucleus possesses a high NMR sensitivity, which is approximately 83% of that of the proton. rsc.org This high sensitivity, combined with the 100% natural abundance of the isotope, means that ¹⁹F NMR spectra can be acquired rapidly and with a good signal-to-noise ratio, even for dilute samples. rsc.orgchemicalbook.com The use of modern NMR hardware, such as CryoProbes, can further enhance sensitivity by a significant factor, making it possible to detect very low concentrations of fluorinated analytes. rsc.org The large chemical shift dispersion provides excellent resolution, allowing for the differentiation of fluorine atoms in very similar chemical environments. This high resolution is critical for distinguishing between isomers and for detecting subtle changes in molecular structure or conformation.

The identification of unknown fluorinated compounds can be significantly accelerated by matching their experimental ¹⁹F NMR spectra against spectral databases. google.com Several commercial and public databases containing a large number of ¹⁹F NMR spectra are available. These databases, such as the KnowItAll NMR Spectral Library, contain spectra for a wide variety of organic and inorganic compounds. By comparing the chemical shifts and coupling patterns of an unknown compound to the entries in a database, a probable identification can be made. google.com This approach is particularly valuable in fields like environmental science for identifying and quantifying per- and polyfluoroalkyl substances (PFAS) in complex samples.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [5-(3-Fluorophenyl)pyridin-2-yl]methanol |

| 2,4-Bis(3-fluorophenyl)-6-phenylpyrimidine |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the mass-to-charge ratio of ionized molecules. For this compound, both high-resolution and electrospray ionization techniques are employed to gain precise structural information.

High-Resolution Mass Spectrometry (HRMS) is crucial for obtaining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. This technique distinguishes between compounds with the same nominal mass but different chemical formulas by measuring mass with very high accuracy. For nitrogen-containing heterocyclic compounds like pyridine derivatives, HRMS provides unambiguous confirmation of their composition. The high resolving power of instruments like the MAT95XP or Waters Premier XE with an ESI source enables the differentiation of isobars and confirms the presence of specific elements, such as fluorine, in the molecular structure. This level of precision is essential for confirming the identity of newly synthesized compounds and for screening and confirming novel psychoactive substances, where accurate mass data is paramount.

Table 1: Representative HRMS Data for Related Phenylpyridine Compounds

| Compound | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 3-(4-Bromophenyl)-1,5-diphenylpentane-1,5-dione | [M+Na]⁺ | 429.0461 | 429.0456 | |

| tert-Butyl 5-(2-aminopyridin-4-yl)-3-methoxy-1H-indazole-1-carboxylate | [M+H]⁺ | 341.1614 | 341.1613 |

This table showcases the accuracy of HRMS in determining the mass of complex organic molecules, similar to the expected precision for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules, often producing intact molecular ions or quasi-molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). This method is instrumental in studying reaction mechanisms by detecting transient intermediates, including radical cations, directly from the solution. For compounds like this compound, ESI-MS can be used to monitor its formation in real-time and to characterize its complexes with metal ions. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information, helping to elucidate the connectivity of the molecule. The ability to observe charged species makes ESI-MS a powerful tool for investigating the coordination chemistry of pyridine-based ligands.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Key vibrational modes for this compound would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the C=C bonds in the phenyl and pyridine rings, along with the C=N bonds of the pyridine ring, are expected in the 1650-1400 cm⁻¹ range.

C-F stretching: The strong absorption due to the C-F bond stretching is a key feature and typically occurs in the 1250-1000 cm⁻¹ region.

Ring bending and torsion: The fingerprint region (below 1000 cm⁻¹) contains complex vibrations, including in-plane and out-of-plane bending of the rings and C-C-C torsional modes, which are highly characteristic of the specific substitution pattern.

Table 2: Typical IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Variable |

| C=C (aromatic) | Stretching | 1600 - 1450 | Variable |

| C=N (pyridine) | Stretching | 1650 - 1550 | Variable |

| C-F | Stretching | 1250 - 1000 | Strong |

This table provides a general guide to the expected IR absorption bands for this compound based on its structural components.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of π → π* transitions within the conjugated system formed by the pyridine and phenyl rings. The presence of the fluorine substituents may cause slight shifts (hypsochromic or bathochromic) in the absorption maxima compared to the non-fluorinated analogue. In some cases, n → π* transitions, which are typically weaker, may also be observed. The electronic spectra can be influenced by the solvent and are crucial for understanding the photophysical properties of the molecule, including its potential for luminescence.

Table 3: Representative UV-Vis Absorption Data for Related Aromatic Compounds

| Compound | Solvent | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|---|

| 2,4-Bis(phenylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine | Dichloromethane | ~350-450 | π → π* | |

| 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-fluorophenyl)pyridine-3,5-dicarbonitrile | Toluene | ~350-450 | Intramolecular Charge Transfer (ICT) |

This table illustrates the typical absorption ranges for π → π and charge transfer transitions in complex aromatic systems, providing context for the expected spectrum of this compound.*

X-ray Crystallography for Solid-State Molecular Structure

Single-crystal X-ray diffraction analysis of this compound would reveal the specific conformation adopted by the molecule in the crystalline state. A key parameter is the dihedral angle between the plane of the pyridine ring and the planes of the two 3-fluorophenyl rings. This angle is influenced by steric hindrance and intermolecular interactions.

The crystal packing is determined by various non-covalent interactions, such as hydrogen bonding (e.g., C-H···N or C-H···F), π-π stacking, and edge-to-face C-H···π interactions. In fluorinated aromatic compounds, C-H···F interactions can play a significant role in stabilizing the crystal lattice. The arrangement of molecules, whether it be a herringbone, parallel, or edge-to-face packing, is a consequence of these competing intermolecular forces. The study of these packing motifs is essential for understanding the material's physical properties. For instance, the crystal structure of a related compound, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, showed that the 3-fluorophenyl ring adopts an orthogonal orientation relative to the main heterocyclic ring due to steric crowding.

Table 4: Common Intermolecular Interactions in Phenylpyridine Crystal Structures

| Interaction Type | Description | Typical Distance (Å) | Reference |

|---|---|---|---|

| C-H···N Hydrogen Bond | A weak hydrogen bond between a C-H donor and a pyridine nitrogen acceptor. | ~3.4 | |

| C-H···F Hydrogen Bond | A hydrogen bond involving a fluorine atom as the acceptor. | ~2.5 - 3.2 | |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | ~3.9 |

This table summarizes the types of intermolecular forces that would likely govern the crystal packing of this compound.

Investigation of Intermolecular Interactions (e.g., C-H···F, C-H···π, C-F···π)

The supramolecular assembly and crystal packing of this compound are significantly influenced by a variety of weak intermolecular interactions. The presence of fluorine-substituted phenyl rings and a central pyridine moiety creates opportunities for several non-covalent interactions, including C-H···F, C-H···π, and C-F···π contacts. These interactions are crucial in dictating the solid-state architecture and can influence the material's physical properties.

C-H···F Interactions: The fluorine atoms on the phenyl rings can act as weak hydrogen bond acceptors. C-H donors from the pyridine ring and adjacent phenyl rings can form C-H···F hydrogen bonds. Studies on other fluoro-substituted organic molecules have demonstrated the importance of these interactions in stabilizing crystal structures. For instance, in related fluorinated pyridine derivatives, C-H···F contacts have been shown to link molecular sheets together. mdpi.com The strength and geometry of these bonds are dependent on the local electronic environment, but they are a recurring motif in the crystal engineering of organofluorine compounds.

C-H···π Interactions: The electron-rich π-systems of the pyridine and phenyl rings can act as acceptors for hydrogen bonds from C-H groups. These interactions typically involve a C-H bond pointing towards the face of an aromatic ring. While some studies on similar molecules suggest that direct ring-to-ring stacking (π-π interactions) can be more dominant, C-H···π contacts often play a secondary, yet important, role in stabilizing the three-dimensional structure. mdpi.com

A summary of the potential intermolecular interactions governing the crystal structure of this compound is presented below.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| C-H···F | C-H groups (Pyridine, Phenyl) | Fluorine atoms | A weak hydrogen bond that contributes to the supramolecular assembly. |

| C-H···π | C-H groups | π-system (Pyridine, Phenyl) | An interaction where a hydrogen atom points towards the face of an aromatic ring. |

| C-F···π | Fluorine atoms | π-system (Pyridine, Phenyl) | An interaction between the electronegative fluorine and the electron-rich aromatic cloud. |

| π-π Stacking | Phenyl/Pyridine Ring | Phenyl/Pyridine Ring | Face-to-face or offset stacking of aromatic rings, driven by van der Waals and electrostatic forces. |

Advanced Spectroscopic Techniques for Electronic Structure

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful magnetic resonance technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals and transition metal ions. bruker.com Should this compound be converted into a radical species, for instance through a one-electron oxidation or reduction process, EPR spectroscopy would be the definitive method for its characterization.

The technique is highly sensitive and specific for paramagnetic species. mdpi.com An EPR experiment would provide key parameters to define the electronic structure of the radical:

The g-factor: This parameter is analogous to the chemical shift in NMR and is determined by the electron's orbital and spin angular momentum. Its value provides insight into the electronic environment of the unpaired electron.

Hyperfine Coupling Constants (HFCs): The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H, ¹⁴N, and ¹⁹F) results in the splitting of the EPR signal. The magnitude of this splitting, the HFC, is directly proportional to the spin density on that nucleus. Analyzing the HFCs allows for the mapping of the unpaired electron's distribution across the molecular framework, revealing which atoms are most involved in the radical's singly occupied molecular orbital (SOMO).

In a hypothetical radical cation or anion of this compound, EPR would allow researchers to precisely locate the spin density, determining whether it is primarily localized on the central pyridine ring or delocalized across the fluorophenyl substituents. Spin trapping techniques, using molecules like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), could also be employed if the radical is short-lived, forming a more stable radical adduct that can be readily studied by EPR. nih.gov

Mössbauer Spectroscopy (for related metal complexes)

Mössbauer spectroscopy is a highly sensitive technique used to probe the local environment of specific atomic nuclei, with ⁵⁷Fe Mössbauer spectroscopy being the most common application. ncl.ac.uk This technique is not applicable to the this compound molecule itself, but it becomes exceptionally valuable for characterizing metal complexes where this compound acts as a ligand, particularly with iron.

If this compound were coordinated to an iron center, ⁵⁷Fe Mössbauer spectroscopy could provide detailed information about the electronic structure of the iron ion. ncl.ac.ukacs.org The primary parameters obtained from a Mössbauer spectrum are:

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus. It provides direct information about the oxidation state (e.g., Fe(II) vs. Fe(III)) and can also give insights into the covalency of the metal-ligand bonds.

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field generated by the surrounding electrons and ligands. A non-zero quadrupole splitting indicates a deviation from cubic symmetry at the nucleus. Its magnitude provides information about the spin state (e.g., high-spin vs. low-spin) and the geometry of the coordination sphere.

For an iron complex of this compound, Mössbauer spectroscopy could unambiguously determine the iron's oxidation and spin states and how these are influenced by the electronic properties of the pyridine and fluorophenyl groups of the ligand.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy encompasses a suite of techniques used to study the dynamic processes that occur in molecules after they absorb light. For a chromophore like this compound, these methods are essential for understanding the fate of excited states, including their decay pathways and timescales.

Upon photoexcitation, the molecule is promoted to an electronic excited state. Time-resolved techniques monitor the subsequent evolution of this state, which can involve several competing processes such as fluorescence, intersystem crossing to a triplet state, internal conversion back to the ground state, or photochemical reaction.

Table 2: Time-Resolved Spectroscopic Techniques for Studying Excited State Dynamics

| Technique | Timescale | Information Obtained | Typical Application Example |

|---|---|---|---|

| Time-Resolved Fluorescence (TRF) | Picoseconds to Nanoseconds | Fluorescence lifetime, rotational correlation times, excited-state reactions (e.g., proton transfer). nih.gov | Measures the decay of the emissive singlet excited state (S₁), providing the rate of fluorescence and non-radiative decay pathways from this state. rsc.org |

| Femtosecond Transient Absorption (fs-TA) | Femtoseconds to Nanoseconds | Ultrafast processes like internal conversion, intersystem crossing, vibrational relaxation, and solvent relaxation. nih.gov | Monitors the absorption of excited species, allowing for the direct observation of both emissive and non-emissive states and the kinetics of their interconversion. |

| Time-Resolved Infrared (TRIR) | Picoseconds to Microseconds | Structural evolution of excited states by tracking changes in vibrational frequencies. researchgate.net | Provides a "molecular movie" of how the bonding within the molecule changes as it relaxes from one excited state to another or back to the ground state. |

By applying these techniques to this compound, one could construct a detailed picture of its photophysics. For example, fs-TA could track the initial relaxation from the Franck-Condon state and measure the rate of intersystem crossing from the singlet manifold to the triplet manifold. TRF would quantify the fluorescence quantum yield and lifetime, while TRIR could provide structural details of the lowest triplet excited state. Together, these methods provide a comprehensive understanding of the molecule's behavior after light absorption. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for investigating the electronic structure of molecules. This approach is centered on the principle that the energy of a molecule can be determined from its electron density. DFT calculations have been instrumental in elucidating various properties of 2,5-Bis(3-fluorophenyl)pyridine and its derivatives.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (pyridine) | ~1.39 Å |

| C-N (pyridine) | ~1.34 Å | |

| C-C (inter-ring) | ~1.49 Å | |

| C-F (fluorophenyl) | ~1.35 Å | |

| Bond Angle | C-N-C (pyridine) | ~117° |

| C-C-C (pyridine) | ~120° | |

| C-C-F (fluorophenyl) | ~118° | |

| Dihedral Angle | Phenyl-Pyridine | ~30-40° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar aromatic compounds. Actual calculated values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.gov

For this compound, the HOMO is typically localized over the π-system of the pyridine (B92270) and phenyl rings, while the LUMO is also distributed across the aromatic framework. The presence of electronegative fluorine atoms can influence the energy levels of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These energy values are illustrative and representative of similar organic molecules. Specific computational results for this compound may differ.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. acadpubl.eu

In this compound, the MEP map would be expected to show the most negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and coordination to metal ions. The fluorine atoms, being highly electronegative, would also create regions of negative potential. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive electrostatic potential.

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, enabling the formation of a wide array of coordination complexes. wikipedia.org DFT calculations are instrumental in understanding the electronic structure of these complexes. These calculations can predict the geometry of the coordination sphere, the nature of the metal-ligand bonding, and the distribution of electron density upon complexation. youtube.comuci.edu

Spin Density Calculations for Radical Localization

In situations where this compound might exist as a radical species (e.g., upon one-electron reduction or oxidation), spin density calculations become essential. These calculations determine the distribution of the unpaired electron within the molecule. The spin density map reveals the atoms where the radical character is most concentrated, which are the most likely sites for further reactions. researchgate.net For a radical anion of a pyridine derivative, the spin density is often delocalized over the π-system of the aromatic rings, with significant contributions from the nitrogen atom and specific carbon atoms. dntb.gov.ua Understanding the spin density distribution is critical for predicting the reactivity and magnetic properties of the radical species.

Computational Studies on Photophysical Phenomena (e.g., Solvatochromism)

The photophysical behavior of this compound, particularly its response to different solvent environments—a phenomenon known as solvatochromism—can be extensively investigated using computational methods. Solvatochromism provides insights into the electronic structure of a molecule and its interactions with surrounding solvent molecules. These studies are typically performed using Time-Dependent Density Functional Theory (TD-DFT) combined with a continuum solvation model, such as the Polarizable Continuum Model (PCM).

The investigation begins with the optimization of the ground state geometry of this compound in the gas phase and in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, and water). Following this, the electronic absorption spectra are calculated using TD-DFT. The shift in the calculated maximum absorption wavelength (λmax) across different solvents indicates the extent and nature of the solvatochromic effect.

For a molecule like this compound, which possesses a dipole moment due to the nitrogen atom in the pyridine ring and the fluorine substituents, a change in solvent polarity is expected to differentially stabilize the ground state and the excited state. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a red shift (bathochromism) in the absorption spectrum. Conversely, if the ground state is more polar, a blue shift (hypsochromism) will be observed.

Computational analysis of the frontier molecular orbitals (HOMO and LUMO) helps to characterize the nature of the electronic transitions. For many diarylpyridine compounds, the lowest energy transition is typically a π → π* transition with some degree of intramolecular charge transfer (ICT). The extent of this charge transfer can be influenced by the solvent's polarity, which in turn affects the absorption energy.

A hypothetical study on this compound might yield results similar to those presented in the table below, illustrating the expected solvatochromic shifts.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Transition Energy (eV) | Primary Orbital Contribution |

|---|---|---|---|---|

| Hexane | 1.88 | 305 | 4.06 | HOMO → LUMO |

| Toluene | 2.38 | 308 | 4.02 | HOMO → LUMO |

| Dichloromethane | 8.93 | 312 | 3.97 | HOMO → LUMO |

| Acetonitrile | 37.5 | 315 | 3.93 | HOMO → LUMO |

| Water | 80.1 | 318 | 3.90 | HOMO → LUMO |

Note: The data in this table is illustrative and represents expected trends for a solvatochromic study based on computational models for similar aromatic compounds.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is the most common method for these predictions.

NMR Spectroscopy: The theoretical 1H and 13C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically with the B3LYP functional and a suitable basis set like 6-311++G(d,p). physchemres.org The calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are valuable for assigning experimental spectra. nih.gov

Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | 8.1 - 8.3 | d |

| Pyridine H-4 | 7.8 - 8.0 | dd |

| Pyridine H-6 | 8.8 - 9.0 | d |

| Fluorophenyl H (ortho to C-Py) | 7.5 - 7.7 | m |

| Fluorophenyl H (meta to C-Py, ortho to F) | 7.2 - 7.4 | m |

| Fluorophenyl H (para to C-Py) | 7.4 - 7.6 | m |

| Pyridine C-2 | 155 - 158 | s |

| Pyridine C-3 | 121 - 124 | s |

| Pyridine C-4 | 136 - 139 | s |

| Pyridine C-5 | 148 - 151 | s |

| Pyridine C-6 | 150 - 153 | s |

| Fluorophenyl C-F | 161 - 164 (d, JCF ≈ 245 Hz) | d |

Note: The data in this table is hypothetical, based on typical chemical shifts for substituted pyridines and fluorophenyl rings. pdx.educhemistrysteps.com Actual values would be determined by specific DFT calculations.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. youtube.com These calculations provide the wavenumbers and intensities of the fundamental vibrational modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. ajchem-a.com These calculations allow for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular vibrations. researchgate.netresearchgate.net

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Pyridine Ring C=C/C=N Stretch | 1600 - 1450 | Strong-Medium |

| Phenyl Ring C=C Stretch | 1590 - 1440 | Strong-Medium |

| C-F Stretch | 1280 - 1100 | Strong |

| In-plane C-H Bend | 1180 - 980 | Medium |

| Out-of-plane C-H Bend | 900 - 675 | Strong |

Note: The data in this table represents typical frequency ranges for the specified vibrational modes in similar aromatic compounds. pw.edu.plcdnsciencepub.comresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths for these transitions. The excitation energy corresponds to the energy of the absorbed photon and can be converted to a wavelength (λmax), while the oscillator strength relates to the intensity of the absorption band. These calculations are crucial for understanding the electronic structure and photophysical properties of the molecule. nih.govmdpi.com

Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.45 | π → π* (HOMO → LUMO) |

| S0 → S2 | 265 | 0.21 | π → π* (HOMO-1 → LUMO) |

| S0 → S3 | 240 | 0.32 | π → π* (HOMO → LUMO+1) |

Note: This data is illustrative, based on TD-DFT calculations for analogous diarylpyridine systems. mdpi.com

Mechanistic Investigations in the Context of 2,5 Bis 3 Fluorophenyl Pyridine Synthesis

Studies on Cross-Coupling Reaction Mechanisms

The formation of the C-C bonds between the pyridine (B92270) core and the two 3-fluorophenyl rings in 2,5-bis(3-fluorophenyl)pyridine is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Mechanistic studies of these reactions provide valuable insights into the catalytic cycle and the factors influencing its efficiency.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Numerous studies have shown that various forms of palladium, including Pd(0) and Pd(II) complexes, can be active in the catalytic cycle. mdpi.com The specific nature of the active catalytic species is often dependent on the reaction conditions and the ligands employed. mdpi.com

Kinetic studies have been instrumental in elucidating the rate-determining step of the catalytic cycle. For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is considered the rate-determining step. uni-muenchen.de However, investigations into Negishi cross-coupling reactions have indicated that the organozinc reagent can also be involved in this step. uni-muenchen.de More recent research suggests that the traditional catalytic cycle might be an oversimplification, with evidence pointing to the involvement of more complex intermediates and pathways. uni-muenchen.de

The choice of ligand plays a critical role in the efficiency of the cross-coupling reaction. Ligands can influence the solubility, stability, and reactivity of the palladium catalyst. For instance, in palladium-catalyzed C-N cross-coupling reactions, the stability of the amido complex, a key intermediate, is significantly affected by the electronic properties of the ligand. mit.edu

Elucidation of Regioselectivity and Site-Selectivity in Functionalization

Achieving the desired 2,5-disubstitution pattern on the pyridine ring with two different or identical aryl groups requires a deep understanding of the factors that govern regioselectivity and site-selectivity. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, make direct functionalization challenging and often lead to a mixture of products. snnu.edu.cnnih.gov

The functionalization of pyridines is influenced by a combination of electronic and steric effects. nih.gov The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution and directs incoming groups to specific positions. For instance, in many cases, functionalization occurs preferentially at the C2 and C4 positions due to the electronic influence of the nitrogen atom. snnu.edu.cn

However, achieving functionalization at the C3 and C5 positions, as required for the synthesis of 2,5-disubstituted pyridines, often necessitates specific strategies. One approach involves the use of directing groups, which can steer the reaction to a particular position. snnu.edu.cn Another strategy is to temporarily convert the pyridine into a more electron-rich intermediate, which can then undergo regioselective functionalization. nih.gov

Recent studies have highlighted the importance of non-covalent interactions in controlling regioselectivity. researchgate.net For example, hydrogen bonding can be a determining factor in the regioselectivity of Pd-mediated C-H activation of pyridine. researchgate.net Furthermore, the regioselectivity of radical functionalization of pyridines can be tuned by modifying reaction conditions such as solvent and pH. nih.gov

Mechanisms of C-H Activation and Functionalization

Direct C-H activation and functionalization represent a more atom-economical and sustainable approach to synthesizing substituted pyridines. rsc.org This strategy avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps. The mechanisms underlying C-H activation in pyridine systems are a subject of intensive research.

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been extensively used for the C-H functionalization of pyridines. nih.gov The mechanism of these reactions often involves the coordination of the metal to the pyridine nitrogen, followed by C-H bond cleavage to form a metallacyclic intermediate. nih.govbeilstein-journals.org Kinetic isotope effect studies have provided evidence for C-H bond cleavage being the rate-determining step in some of these reactions. nih.gov

The regioselectivity of C-H activation is a key challenge. nih.govnih.gov For instance, Ir-catalyzed borylation of pyridines can be sterically controlled, allowing for selective functionalization at less hindered positions. nih.gov In some cases, the presence of a directing group is necessary to achieve high regioselectivity. snnu.edu.cn However, recent advances have focused on developing directing-group-free methods for the meta-C-H functionalization of pyridines. snnu.edu.cnnih.gov

Iron-catalyzed C-H activation has also emerged as a promising alternative. nih.gov Mechanistic studies suggest that these reactions can proceed through an oxidative addition pathway, even with high-spin iron species. nih.gov

Insights into Radical Pathways in Pyridine-Based Systems

Radical reactions offer a complementary approach to the synthesis and functionalization of pyridine derivatives. wikipedia.org These reactions often proceed under mild conditions and can provide access to substitution patterns that are difficult to achieve through ionic pathways. The Minisci reaction, for example, is a well-established method for the homolytic alkylation of heteroaromatic bases like pyridine. wikipedia.orgacs.org

Recent research has focused on developing new radical-based methods for pyridine functionalization. acs.orgsioc.ac.cn One such approach involves the generation of pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions. acs.orgnih.gov These pyridinyl radicals can then couple with other radical species to form new C-C bonds. acs.orgnih.gov This strategy has been shown to enable distinct positional selectivity compared to classical Minisci chemistry. acs.org

The thermal decomposition of pyridine has also been investigated, revealing the involvement of pyridyl radicals. rsc.org Computational studies have provided further insights into the reaction mechanisms of pyridine radicals, for instance, their reaction with molecular oxygen. fiu.edu Furthermore, density functional theory (DFT) calculations have been employed to analyze the mechanistic pathways of pyridine-boryl radical-mediated reactions, suggesting that a radical-radical cross-coupling pathway can be more favorable than a Minisci-type addition. rsc.org

Kinetic and Spectroscopic Studies of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for a complete understanding of reaction mechanisms. Kinetic and spectroscopic techniques are powerful tools for this purpose.

Kinetic studies, such as reaction progress kinetic analysis, can provide detailed information about the rate of a reaction and the influence of various parameters, such as substrate and catalyst concentrations. researchgate.net This information can be used to determine reaction orders and identify the rate-determining step of a reaction. uni-muenchen.deresearchgate.net For example, kinetic studies on the palladium-catalyzed oxidation of benzyl (B1604629) alcohol using a pyridine-containing catalyst system revealed a multi-step pathway and identified the catalyst resting state. nih.gov

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are invaluable for identifying and characterizing reaction intermediates. uni-muenchen.decdnsciencepub.com In situ spectroscopic monitoring allows for the observation of transient species that may not be isolable. nih.gov For instance, low-temperature stopped-flow kinetic studies combined with UV-vis and Mössbauer spectroscopy have been used to detect and characterize iron(IV)-oxo intermediates in oxidation reactions mediated by iron pyridine-azamacrocycles. nih.gov Similarly, NMR spectroscopy has been employed to study the intermediates formed during the nitration of pyridines. ntnu.no

The combination of kinetic and spectroscopic studies provides a comprehensive picture of the reaction mechanism, enabling the rational design of more efficient and selective synthetic methods for compounds like this compound.

Applications in Materials Science and Chemical Synthesis

Building Blocks for Complex Organic Molecules and Analogues

The strategic placement of phenyl and pyridine (B92270) rings makes 2,5-Bis(3-fluorophenyl)pyridine a valuable scaffold in organic synthesis. Its unique electronic and structural characteristics allow it to serve as a foundational component for constructing more intricate molecular architectures, including functionalized analogues and advanced heterocyclic systems.

Intermediates in the Synthesis of Functionalized Analogs

The pyridine ring, being electron-deficient, is generally unreactive, which can make direct functionalization challenging. However, the presence of substituents can influence its reactivity. For instance, in 3,5-disubstituted pyridines, fluorination can occur, although often with poor site selectivity. The ability to introduce new functional groups onto the pyridine or phenyl rings of this compound opens pathways to a diverse range of analogues. This versatility is crucial in medicinal chemistry and materials science, where fine-tuning of molecular properties is essential.

One common strategy involves the use of precursor molecules that can be readily modified. For example, the synthesis of various substituted pyridines often relies on key intermediates like 1,5-diketones. These can be cyclized with a nitrogen source, such as ammonium (B1175870) acetate (B1210297), to form the pyridine ring. The substituents on the initial diketone determine the final substitution pattern of the pyridine.

Furthermore, the synthesis of functionalized vinylpyridine-based phosphinic acids highlights another route to creating complex derivatives. Radical addition reactions can be employed to introduce phosphinic acid moieties, which are of interest for their potential biological activities and as water-soluble ligands.

Construction of Advanced Heterocyclic and Polycyclic Systems

The development of complex molecular structures is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. The use of heterocyclic compounds as building blocks is a well-established strategy for creating novel molecular architectures. The pyridine unit within this compound can be a key component in the formation of larger, fused ring systems.

For instance, the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic counterparts often involves ring-forming reactions that build upon existing aromatic cores. Methodologies such as the Skraup reaction and inverse electron-demand Diels-Alder reactions are employed to construct new rings onto a pyridine framework, leading to complex polycyclic systems. The specific substitution pattern of the starting pyridine can direct the regioselectivity of these annulation reactions.

Recent advances have focused on creating nanographenes and other polycyclic heteroaromatic compounds, where precise control over the structure is paramount. The incorporation of pyridine and other heterocycles into these large, fused systems can significantly influence their electronic and photophysical properties.

Organic Semiconductors and Optoelectronic Materials

The unique electronic properties of this compound, arising from the combination of the electron-deficient pyridine ring and the fluorinated phenyl groups, make it a promising candidate for applications in organic electronics. These materials are at the heart of technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics, and organic field-effect transistors.

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In OLEDs, host materials play a critical role in the performance of the device by facilitating charge transport and hosting the emissive guest molecules. A key requirement for host materials, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, is a high triplet energy level to effectively confine the excitons on the guest emitter.

Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving balanced charge injection and recombination within the emissive layer. The design of such materials often involves combining electron-donating and electron-accepting moieties within the same molecule. Pyridine derivatives are frequently used as the electron-accepting component. For example, a bipolar host material, TPA-(PyF)3, based on triphenylamine (B166846) and pyridine, was shown to have a high triplet energy of 2.83 eV and was successfully used in both phosphorescent and TADF OLEDs. researchgate.net

The introduction of fluorine atoms into the phenyl rings can further enhance the properties of host materials by increasing their electron affinity and thermal stability.

Electron-Transporting Materials

The performance of organic solar cells has been shown to be closely related to the intrinsic electron mobilities of the ETLs. rsc.org Pyridine-containing derivatives have been successfully used as ETLs, leading to significant enhancements in power conversion efficiency compared to conventional materials. rsc.org

Theoretical studies using Density Functional Theory (DFT) have shown that fluorination of related aromatic compounds, such as 2,5-diphenyl-1,3,4-oxadiazole, enhances their electron transport properties by increasing their electron affinity. researchgate.net This suggests that the fluorine atoms in this compound likely contribute to its suitability as an electron-transporting material.

Chromophores in High-Performance Polymers

High-performance polymers are valued for their exceptional thermal stability, mechanical strength, and, in some cases, unique optical and electronic properties. The incorporation of specific chromophoric units into the polymer backbone can impart desired characteristics, such as a high refractive index or nonlinear optical activity.

Polymers containing fluorene (B118485) moieties, for instance, are known for their high refractive index and low birefringence, making them suitable for optical applications. researchgate.net Similarly, the introduction of trifluoromethyl groups into poly(arylene ether)s and aromatic polyimides enhances their solubility, thermal stability, and optical transparency. researchgate.net

While direct studies on this compound as a chromophore in high-performance polymers are not extensively documented, its structural motifs are found in polymers designed for electronic and optical applications. For example, pyridine-carbazole acrylonitrile (B1666552) derivatives have been synthesized and shown to be highly fluorescent, with potential applications in organic electronic devices. mdpi.com The combination of the electron-donating carbazole (B46965) and electron-accepting pyridine creates a donor-acceptor structure that governs the material's photophysical properties. mdpi.com

Research on this compound in Materials Science and Chemical Synthesis Remains Limited

Despite the growing interest in fluorinated organic compounds for applications in materials science and chemical synthesis, publicly available research on the specific chemical compound This compound and its role in ligand design and coordination chemistry is not documented in prominent scientific databases.

While extensive research exists for structurally similar fluorophenyl-substituted pyridine derivatives and their metal complexes, specific studies detailing the synthesis, metal-ligand interactions, and complex formation of this compound are not found. The investigation into the coordination chemistry of related compounds, such as those with different substitution patterns or additional functional groups, highlights the potential for this class of molecules to act as versatile ligands. However, direct experimental data or theoretical studies on the coordination behavior of this compound with various metal centers are currently unavailable in the reviewed literature.

Therefore, a detailed discussion on its applications in ligand design and the investigation of its metal-ligand interactions and complex formation cannot be provided at this time. Further research would be necessary to explore the potential of this compound as a ligand in the development of new materials and catalysts.

Future Research Trajectories for Bis Fluorophenyl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of bis(fluorophenyl)pyridines and related fluorinated heterocycles is a cornerstone of their continued development. Future efforts will likely concentrate on greener and more efficient synthetic strategies.

Emphasis on Earth-Abundant Transition Metal Catalysis